molecular formula C7H14ClMgN B6334727 (1-Methylpiperdin-3-yl)methylmagnesium chloride CAS No. 60702-50-3

(1-Methylpiperdin-3-yl)methylmagnesium chloride

Cat. No.: B6334727
CAS No.: 60702-50-3
M. Wt: 171.95 g/mol
InChI Key: LCVZFRFUPBGGAK-UHFFFAOYSA-M
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Description

(1-Methylpiperdin-3-yl)methylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Methylpiperdin-3-yl)methylmagnesium chloride is typically synthesized by reacting (1-Methylpiperdin-3-yl)methanol with magnesium in the presence of a halogenating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are carefully controlled to ensure high yield and purity. The process often includes steps for purification, such as distillation or crystallization, to remove any impurities.

Types of Reactions:

    Nucleophilic Addition: this compound readily undergoes nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.

    Substitution Reactions: It can also participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.

    Reduction Reactions: In some cases, it can act as a reducing agent, particularly in the reduction of certain functional groups like esters to alcohols.

Common Reagents and Conditions:

    Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether.

    Temperature: Typically carried out at low temperatures (0°C to -78°C) to control the reactivity.

    Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from affecting the reaction.

Major Products:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    New Carbon-Carbon Bonds: From substitution reactions with alkyl halides.

Scientific Research Applications

(1-Methylpiperdin-3-yl)methylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Pharmaceuticals: Used in the synthesis of various drug molecules, particularly those requiring complex carbon skeletons.

    Fine Chemicals: Employed in the production of fine chemicals and intermediates for further chemical transformations.

    Material Science: Utilized in the preparation of novel materials with specific properties.

    Biological Research: Occasionally used in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The primary mechanism of action for (1-Methylpiperdin-3-yl)methylmagnesium chloride involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom adjacent to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

    Phenylmagnesium bromide: Another Grignard reagent used for similar nucleophilic addition reactions.

    Ethylmagnesium bromide: Used for forming carbon-carbon bonds in organic synthesis.

    Methylmagnesium chloride: A simpler Grignard reagent with similar reactivity but less steric hindrance.

Uniqueness: (1-Methylpiperdin-3-yl)methylmagnesium chloride is unique due to the presence of the piperidine ring, which can impart additional steric and electronic effects on the reactivity of the compound. This makes it particularly useful in the synthesis of complex molecules where such effects are desirable.

Properties

IUPAC Name

magnesium;3-methanidyl-1-methylpiperidine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h7H,1,3-6H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVZFRFUPBGGAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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